molecular formula C19H20O2S B4978635 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione

3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione

Cat. No. B4978635
M. Wt: 312.4 g/mol
InChI Key: QEBXKAZCXKBMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thioether derivative of 1,3-diketone and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is then taken up by dopamine neurons and causes their degeneration. This leads to a reduction in dopamine levels, which is a hallmark of Parkinson's disease. 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has also been found to induce oxidative stress and inflammation, which may contribute to its toxic effects.
Biochemical and Physiological Effects
3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine neurons, 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has been found to cause oxidative stress, inflammation, and mitochondrial dysfunction. 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a useful tool for studying the disease. 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to using 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione, including its potential toxicity and the fact that it only models a subset of Parkinson's disease symptoms.

Future Directions

There are several future directions for research involving 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione. One area of interest is in developing new treatments for Parkinson's disease based on the mechanisms of action of 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione. Another area of interest is in studying the potential use of 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione in cancer research, as it has been found to have cytotoxic effects on cancer cells. Additionally, there is a need for further research into the biochemical and physiological effects of 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione, as well as its potential toxicity and limitations for lab experiments.
Conclusion
In conclusion, 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione is a chemical compound that has been extensively studied for its potential applications in scientific research. 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has been found to have a range of biochemical and physiological effects, and has been used as a tool for studying Parkinson's disease and cancer. While there are limitations to using 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione in lab experiments, there are also several future directions for research involving this compound.

Synthesis Methods

3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione can be synthesized through a multi-step process involving the reaction of 4-methylthiobenzaldehyde with benzylmagnesium chloride to form 4-methylthiobenzyl alcohol. This is then converted to 3-[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione through a reaction with acetylacetone in the presence of a base.

Scientific Research Applications

3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the study of Parkinson's disease. 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has been found to cause Parkinson's-like symptoms in humans and non-human primates, making it a useful tool for studying the disease and developing new treatments. 3-[[(4-methylphenyl)thio](phenyl)methyl]-2,4-pentanedione has also been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on cancer cells.

properties

IUPAC Name

3-[(4-methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2S/c1-13-9-11-17(12-10-13)22-19(16-7-5-4-6-8-16)18(14(2)20)15(3)21/h4-12,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBXKAZCXKBMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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